1-(1-(tert-Butoxycarbonyl)indolin-5-yl)cyclobutane-1-carboxylic acid
Description
1-(1-(tert-Butoxycarbonyl)indolin-5-yl)cyclobutane-1-carboxylic acid is a bicyclic compound featuring a tert-butoxycarbonyl (Boc)-protected indoline moiety fused to a cyclobutane ring bearing a carboxylic acid group. The Boc group serves as a transient protecting group for amines, enabling selective functionalization in multi-step syntheses . Its cyclobutane scaffold confers conformational rigidity, while the carboxylic acid enhances solubility and reactivity in coupling reactions. This compound is primarily utilized in medicinal chemistry as a precursor for bioactive molecules, particularly bromodomain inhibitors and kinase modulators .
Properties
Molecular Formula |
C18H23NO4 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-5-yl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C18H23NO4/c1-17(2,3)23-16(22)19-10-7-12-11-13(5-6-14(12)19)18(15(20)21)8-4-9-18/h5-6,11H,4,7-10H2,1-3H3,(H,20,21) |
InChI Key |
PXZXZEITCJTHTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)C3(CCC3)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Variations on Cyclobutane
Physicochemical Properties
- Solubility : The carboxylic acid group in the target compound enhances aqueous solubility relative to tert-butoxy or methoxycarbonyl analogs .
- Thermal Stability: Boc-protected indoline derivatives exhibit lower melting points (~150–180°C) compared to non-Boc indole carboxylic acids (e.g., 1-Methyl-1H-indole-5-carboxylic acid, mp 221–223°C) due to reduced crystallinity .
Q & A
Q. Analytical Validation :
- NMR : Disappearance of the Boc tert-butyl peak at ~1.4 ppm (¹H NMR) and ~80 ppm (¹³C NMR).
- HPLC/MS : Shift in retention time and molecular ion peak (e.g., loss of 100 Da corresponding to Boc removal) .
Advanced: What strategies mitigate steric hindrance during cyclobutane ring formation in this compound?
Methodological Answer:
Steric hindrance arises from the bulky Boc group and cyclobutane geometry. Strategies include:
- Catalyst Optimization : Use low-temperature conditions (−78°C) with Lewis acids like BF₃·OEt₂ to stabilize transition states .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing aggregation .
- Stepwise Ring Assembly : Pre-functionalize the indoline with a flexible linker (e.g., ethylene glycol) before cyclization, then cleave post-cyclobutane formation .
Case Study :
A 2022 study reported a 40% yield improvement using BF₃·OEt₂ in THF at −78°C compared to room-temperature methods .
Advanced: How do electronic effects of the indolin-5-yl substituent influence cross-coupling reactivity?
Methodological Answer:
The electron-rich indolin-5-yl group (due to N-Boc protection) enhances oxidative addition in palladium-catalyzed reactions but may reduce electrophilicity. Key considerations:
- Electron-Donating Effects : The Boc group increases electron density at the 5-position, accelerating transmetallation in Suzuki couplings. Use electron-deficient boronic acids (e.g., 4-CF₃-phenyl) to balance reactivity .
- Steric vs. Electronic Trade-offs : Bulkier substituents on the indoline (e.g., methyl at 3-position) slow coupling; compensate with higher catalyst loadings (5 mol% Pd) .
Data Contradiction Analysis :
A 2023 study noted reduced yields in Buchwald-Hartwig aminations due to Boc-induced steric hindrance, conflicting with Suzuki coupling trends. This highlights the need for reaction-specific optimization .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the Boc group (δ 1.4 ppm, tert-butyl), indoline aromatic protons (δ 6.5–7.5 ppm), and cyclobutane protons (δ 2.5–3.5 ppm) .
- IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and Boc carbonyl (C=O at ~1680 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How can computational modeling predict the biological activity of this compound?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., cyclooxygenase-2). The cyclobutane’s rigidity may enhance binding entropy .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme inhibition assays. For example, electron-withdrawing groups on indoline improve COX-2 selectivity .
Validation :
A 2024 study combined DFT calculations (B3LYP/6-31G*) with in vitro testing, achieving 85% accuracy in predicting IC₅₀ values for analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
